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Compound of Interest

Compound Name:
N-[2-(2-

bromoethoxy)ethyl]acetamide

CAS No.: 1540468-59-4

Cat. No.: B1436330

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Compound:

-[2-(2-bromoethoxy)ethyl]acetamide Formula:

Molecular Weight: 210.07 g/mol Core Application: Heterobifunctional PEG linker for "click"
chemistry and protein modification.

The synthesis strategy prioritizes the selective functionalization of 2-(2-aminoethoxy)ethanol

(Diglycolamine). Direct bromination of the amine precursor is unstable; therefore, the amine is

first protected/functionalized as an acetamide. This renders the nitrogen nucleophile non-

reactive, allowing for the selective conversion of the primary alcohol to an alkyl bromide.

Retrosynthetic Pathway
Target:

-[2-(2-bromoethoxy)ethyl]acetamide
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Precursor:

-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS 118974-46-2)

Starting Material: 2-(2-aminoethoxy)ethanol (Diglycolamine, CAS 929-06-6)

N-[2-(2-bromoethoxy)ethyl]acetamide
(Target Bromide)

N-[2-(2-hydroxyethoxy)ethyl]acetamide
(Stable Alcohol Intermediate)

Bromination
(Appel or PBr3)2-(2-aminoethoxy)ethanol

(Diglycolamine)

Selective N-Acetylation
(Ac2O)

Click to download full resolution via product page

Step-by-Step Experimental Protocol
Step 1: Selective N-Acetylation
Objective: Synthesize

-[2-(2-hydroxyethoxy)ethyl]acetamide. Principle: Amines are significantly more nucleophilic than
alcohols. Under controlled conditions (0°C, stoichiometric anhydride),

-acetylation occurs selectively over

-acetylation.

Materials & Reagents
Reagent Equiv.[1][2][3][4][5] Role

2-(2-aminoethoxy)ethanol 1.0 Substrate

Acetic Anhydride 1.1 Acylating Agent

Triethylamine (TEA) 1.2 Base (Proton Scavenger)

Dichloromethane (DCM) Solvent Reaction Medium (0.2 M)

Procedure
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.
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Dissolution: Charge the flask with 2-(2-aminoethoxy)ethanol (5.0 g, 47.6 mmol) and

Triethylamine (7.9 mL, 57.1 mmol) in anhydrous DCM (240 mL).

Addition: Cool the solution to 0°C using an ice bath. Add Acetic Anhydride (4.9 mL, 52.3

mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel.

Critical: Slow addition prevents localized heating and minimizes

-acetylation byproducts.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor

by TLC (10% MeOH in DCM, stain with Ninhydrin; amine spot should disappear).

Workup:

Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess TEA and unreacted

amine.

Wash with Saturated NaHCO

(50 mL) to neutralize acid.

Wash with Brine (50 mL).

Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary,

purify via flash chromatography (DCM:MeOH 95:5).

Yield: Expect 85–95% as a colorless, viscous oil.

Step 2: Bromination via Appel Reaction
Objective: Convert the alcohol to the alkyl bromide. Principle: The Appel reaction uses

Triphenylphosphine (PPh
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) and Carbon Tetrabromide (CBr

) to generate a bromophosphonium intermediate that activates the alcohol oxygen, followed by
S

2 displacement by bromide. This method is neutral and mild, preserving the amide bond.

Materials & Reagents
Reagent Equiv.[1][2][3][4][5] Role

-[2-(2-

hydroxyethoxy)ethyl]acetamide
1.0 Substrate (from Step 1)

Carbon Tetrabromide (CBr

)
1.25 Bromine Source

Triphenylphosphine (PPh

)
1.25 Oxophilic Activator

Dichloromethane (DCM) Solvent Reaction Medium (0.1 M)

Procedure
Setup: In a dry RBF under nitrogen, dissolve the alcohol intermediate (1.0 equiv) and CBr

(1.25 equiv) in anhydrous DCM. Cool to 0°C.

Activation: Add PPh

(1.25 equiv) portion-wise over 15 minutes.

Observation: The solution may turn slightly yellow. A white precipitate (Triphenylphosphine

oxide, OPPh

) may begin to form as the reaction proceeds.

Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 2–3 hours. Monitor by TLC

(50% EtOAc in Hexanes; stain with KMnO

).
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Workup:

Add n-Hexane or Diethyl Ether to the reaction mixture to precipitate the bulk of the OPPh

.

Filter the suspension through a pad of Celite.

Concentrate the filtrate.[3][6]

Purification: Purify the residue via silica gel flash chromatography.

Eluent: Gradient from 100% Hexanes to 60% EtOAc/Hexanes.

Note: The product is less polar than the starting alcohol.

Yield: Expect 70–85% as a pale yellow oil or low-melting solid.

Workflow Visualization
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Step 1: Acetylation

Step 2: Appel Bromination

Diglycolamine + TEA
(in DCM, 0°C)

Add Ac2O Dropwise

Wash: 1M HCl -> NaHCO3 -> Brine

Intermediate Alcohol
(Oil)

Intermediate + CBr4
(in DCM, 0°C)

Dry & Transfer

Add PPh3 Portion-wise

Precipitate w/ Hexane
Filter OPPh3

Flash Chromatography
(Hex -> EtOAc)

Final Bromide
(Target)
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Characterization Data (Expected)
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Technique Signal Interpretation
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Safety & Handling
Alkyl Bromides: The product is an alkylating agent. Handle with gloves and in a fume hood to

avoid contact with skin or inhalation.

Carbon Tetrabromide: Toxic and volatile. Dispense in a fume hood.

Triphenylphosphine: Sensitizer. Avoid dust inhalation.
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Appel Reaction Methodology

Appel Reaction: Conversion of primary alcohols to halides.
Angewandte Chemie Intern

CAS Verification (Intermediate)

N-[2-(2-hydroxyethoxy)ethyl]acetamide (CAS 118974-46-2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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